![molecular formula C20H15F3N6O3 B2943336 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 847387-04-6](/img/structure/B2943336.png)
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activities against various human cancer cells . Some of the synthesized compounds showed moderate to good activity against selected cancer cell lines .
Synthesis Analysis
The compound was synthesized as part of a series of hybrid molecules containing [1,2,3]triazolo[4,5-d]pyrimidine . The synthesis involved aza-Wittig reactions of iminophosphorane with aromatic isocyanates .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is a common feature in a variety of biologically active compounds .Chemical Reactions Analysis
The compound was obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates . These reactions resulted in the formation of carbodiimides, which reacted with hydrazine to selectively give 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Scientific Research Applications
Anti-Gastric Cancer Effect
The compound has been studied for its potential anti-gastric cancer effect . Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives .
Antiproliferative Activity
A new series possessing [1,2,3]triazolo[4,5-d]pyrimidine scaffold was synthesized and biologically evaluated for potential antiproliferative activity . Fourteen compounds were selected for in vitro anticancer assay over a panel of 60 cell lines at National Cancer Institute (NCI), USA .
Use in Medicinal Chemistry
These compounds have found applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity .
Use as Fluorescent Probes
The compounds have been used as fluorescent probes . This application is particularly useful in biological and chemical research, where they can help visualize or detect other molecules.
Structural Units of Polymers
These compounds have been used as structural units of polymers . This can enhance the properties of the polymers, such as their strength, flexibility, or chemical resistance.
Synthesis of Heterocyclic Systems
The compound can be used in the synthesis of heterocyclic systems . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Mechanism of Action
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-15-8-6-14(7-9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIBUGPNKDPBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide |
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